![molecular formula C10H8ClN3O2 B2641480 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957478-42-1](/img/structure/B2641480.png)
1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Versatile Optical Materials
Pyrazole derivatives, including compounds structurally related to "1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole," have been studied for their diverse optical properties. Research by Barberá et al. (1998) into 2-pyrazoline derivatives, which are closely related to the compound , has shown that these materials can exhibit fluorescence, second-order non-linear optical properties, and liquid crystalline behavior. These characteristics are tunable by varying substituent groups on the pyrazoline ring, suggesting potential applications in the development of advanced optical materials (Barberá et al., 1998).
Molecular Structure and Reactivity
Investigations into the structure and reactivity of pyrazole derivatives provide insights into their potential as building blocks in organic synthesis. Padilla-Martínez et al. (2011) reported on the molecular structures of chromeno[4,3-c]pyrazol-4-ones, highlighting the influence of substituents on molecular conformation and supramolecular architecture. These findings underscore the versatility of pyrazole derivatives in designing molecules with specific structural and interaction characteristics, relevant to pharmaceutical and materials chemistry (Padilla-Martínez et al., 2011).
Anticancer and Antimicrobial Agents
The search for new biologically active molecules often leads to the exploration of pyrazole derivatives. Katariya et al. (2021) synthesized a series of pyrazoline compounds with oxazole and pyridine moieties, demonstrating significant anticancer and antimicrobial activities. These findings suggest that modifications to the pyrazole core can yield compounds with potent biological activities, potentially leading to new therapeutic agents (Katariya et al., 2021).
Chemical Shifts and Spectroscopy
Understanding the electronic structure of pyrazole derivatives is crucial for their application in various scientific domains. Cabildo et al. (1984) provided comprehensive data on the ^13C NMR chemical shifts of a wide range of pyrazole derivatives, including those with nitro groups. This data is invaluable for researchers involved in the synthesis and characterization of new pyrazole-based compounds, offering insights into their electronic structure and reactivity (Cabildo et al., 1984).
Mechanism of Action
Target of Action
The compound “1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” belongs to the class of organic compounds known as nitropyrazoles . Pyrazoles are known to interact with various enzymes and receptors in the body . .
Biochemical Pathways
Pyrazoles have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active site of certain enzymes, inhibiting their activity and thereby altering the metabolic pathways they regulate . This inhibition can lead to a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s metabolism involves various steps, including oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, it may be actively transported into specific organelles or tissues, where it exerts its biological effects. The distribution pattern of the compound is crucial for understanding its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating the precise mechanisms through which it exerts its effects.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCBZBUHUXELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2641402.png)
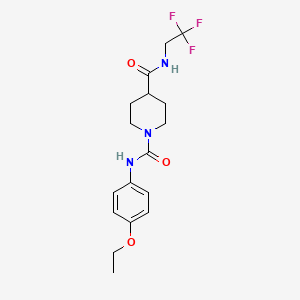
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2641404.png)
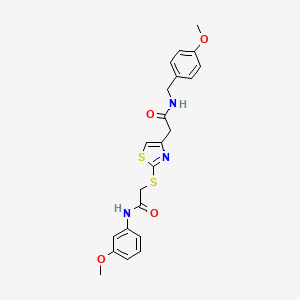
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
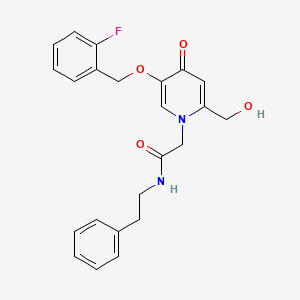
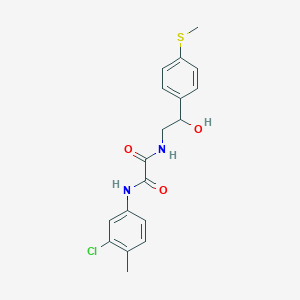
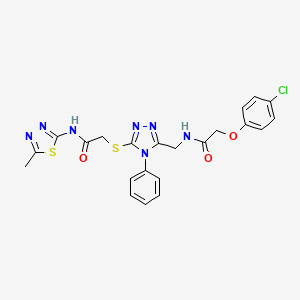


![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)